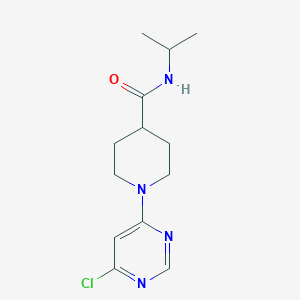

1-(6-chloropyrimidin-4-yl)-N-(propan-2-yl)piperidine-4-carboxamide

Descripción

1-(6-Chloropyrimidin-4-yl)-N-(propan-2-yl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a 6-chloropyrimidine substituent at the piperidine nitrogen and an isopropyl (propan-2-yl) group on the carboxamide nitrogen. This compound is structurally significant due to its heterocyclic framework, which is common in pharmaceuticals targeting viral infections, enzyme inhibition, or receptor modulation .

Propiedades

IUPAC Name |

1-(6-chloropyrimidin-4-yl)-N-propan-2-ylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN4O/c1-9(2)17-13(19)10-3-5-18(6-4-10)12-7-11(14)15-8-16-12/h7-10H,3-6H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYROQWVDLPFKPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1CCN(CC1)C2=CC(=NC=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(6-Chloropyrimidin-4-yl)-N-(propan-2-yl)piperidine-4-carboxamide, identified by its CAS number 1232807-31-6, is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₃H₁₉ClN₄O

- Molecular Weight : 282.77 g/mol

Research indicates that compounds similar to 1-(6-chloropyrimidin-4-yl)-N-(propan-2-yl)piperidine-4-carboxamide often interact with various biological targets, including kinases and receptors involved in inflammatory and cancer pathways. The piperidine nucleus is known for its diverse biological activities, including:

- Antitumor activity : Compounds with similar structures have shown effectiveness in inhibiting tumor growth by targeting specific signaling pathways.

- Enzyme inhibition : Many derivatives exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission.

Antitumor Effects

A notable study examined the antitumor properties of piperidine derivatives. The compound demonstrated significant inhibition of cell proliferation in various cancer cell lines. For instance, a related compound exhibited an IC50 value of 27 nM against IRAK4, a kinase implicated in inflammatory responses and cancer progression .

Enzyme Inhibition

In vitro studies have shown that piperidine derivatives can inhibit AChE and urease, which are vital in treating conditions such as Alzheimer's disease and urinary tract infections. The enzyme inhibitory activity was assessed using standard protocols, revealing promising results for potential therapeutic applications .

Case Studies

- Case Study on Cancer Treatment : A combination therapy involving piperidine derivatives was tested in mouse xenograft models, showing enhanced tumor suppression compared to monotherapy. This suggests that 1-(6-chloropyrimidin-4-yl)-N-(propan-2-yl)piperidine-4-carboxamide could be part of effective combination therapies for cancer treatment .

- Neuroprotective Effects : Another study focused on the neuroprotective potential of piperidine compounds against neurodegenerative diseases. The results indicated that these compounds could improve cognitive function in animal models by modulating cholinergic signaling pathways .

Summary of Biological Activities

Aplicaciones Científicas De Investigación

Kinase Inhibition

One of the prominent applications of this compound is its role as a kinase inhibitor . Kinases are critical enzymes that regulate various cellular functions through phosphorylation processes. Dysregulation of these enzymes is implicated in numerous diseases, including cancer and autoimmune disorders.

Research indicates that compounds similar to 1-(6-chloropyrimidin-4-yl)-N-(propan-2-yl)piperidine-4-carboxamide show potential in modulating kinase activity, particularly in the context of cancer treatment. For instance, studies have demonstrated that certain pyrimidine derivatives can effectively inhibit specific kinases involved in tumor growth and progression, making them viable candidates for drug development against malignancies .

Therapeutic Potential

The therapeutic potential of this compound extends to various diseases related to kinase activity:

- Cancer : As a kinase inhibitor, it may be effective against different cancer types by interfering with signaling pathways that promote tumor growth.

- Autoimmune Diseases : The modulation of kinases can also be beneficial in treating immune-related disorders, where inappropriate kinase activity contributes to disease pathology .

Case Studies and Research Findings

Several studies have investigated the efficacy of compounds structurally related to 1-(6-chloropyrimidin-4-yl)-N-(propan-2-yl)piperidine-4-carboxamide:

Broader Applications

In addition to its medicinal applications, this compound may also find utility in:

- Drug Development : As a building block for synthesizing more complex molecules with desired biological activities.

- Biochemical Research : Serving as a tool in studying kinase functions and their roles in various biological processes.

Comparación Con Compuestos Similares

Structural Variations and Substituent Effects

The compound’s key structural features are compared below with analogs from the evidence:

Key Observations

Heterocyclic Core Modifications: The target compound’s 6-chloropyrimidine core is simpler than analogs with fused heterocycles (e.g., imidazo-thiadiazole in ), which may reduce synthetic complexity but limit interaction diversity.

Synthetic Yields: Analogs with oxazole substituents () show moderate yields (57–61%), suggesting that bulkier substituents may complicate synthesis . No yield data are available for the target compound.

Molecular Weight and Lipophilicity :

- The target compound (295.77 g/mol) is significantly smaller than analogs like (531.14 g/mol) or (489.62 g/mol), which may favor better bioavailability.

Research Implications

- Pyrimidine vs. Oxazole/Imidazo-Thiadiazole Cores : The chloropyrimidine in the target compound offers a balance of electronic properties (via chlorine’s electronegativity) and synthetic accessibility compared to more complex heterocycles .

- Substituent-Driven Pharmacokinetics : The isopropyl group likely reduces metabolic degradation compared to longer chains (e.g., propyloxy in ), though fluorinated analogs () may exhibit enhanced stability in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.